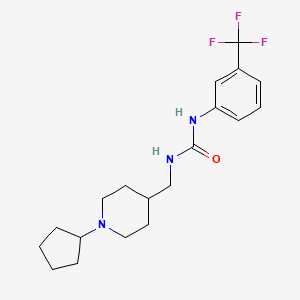

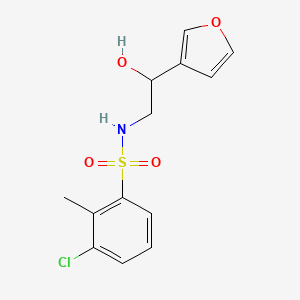

N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenethyl group and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications

Antidiabetic Potential

A series of N-substituted dihydropyrimidine derivatives, showcasing structural similarity to the requested compound, were synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. These compounds demonstrated promising results, indicating potential applications in antidiabetic drug development (J. Lalpara et al., 2021).

Neuropharmacology

Research on GR127935, a compound structurally related to N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide, highlighted its high affinity and selectivity for 5-HT1B/D receptors, showcasing its application in studying serotonin-mediated responses. This has implications for understanding various neurological and psychological disorders (P. Vries et al., 1997).

Anticancer Research

Novel derivatives of 1,3,4-oxadiazoles, sharing a core structural motif with the compound , were synthesized and assessed for their cytotoxic activity against cancer cell lines. These compounds showed varying degrees of efficacy, indicating their potential for further exploration as anticancer agents (Ashraf S. Hassan et al., 2014).

Material Science and Corrosion Inhibition

1,3,4-Oxadiazoles have also been investigated for their applications in materials science, particularly in corrosion inhibition. Compounds within this family have shown efficacy as corrosion inhibitors for mild steel in acidic media, demonstrating the versatility of oxadiazoles in industrial applications (F. Bentiss et al., 2002).

Nonlinear Optical Properties

The synthesis and characterization of new 1,3,4-oxadiazole derivatives for nonlinear optical applications highlight the potential use of these compounds in optoelectronics. Such studies pave the way for the development of new materials for optical limiting, with implications in laser protection and photonic devices (B. Chandrakantha et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)10-11-19-16(22)18-21-20-17(24-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIIGNFNTYZRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)

![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)

![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)